Pyrimido[5,4-d]pyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
28285-66-7 |
|---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
1H-pyrimido[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4N4O/c11-6-8-2-4-5(10-6)1-7-3-9-4/h1-3H,(H,8,10,11) |
InChI Key |
RLJCWYYOGHGGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NC(=O)N2 |
Origin of Product |
United States |
Derivatization and Structural Modification of the Pyrimido 5,4 D Pyrimidin 2 1h One Core
Functionalization of Ring Nitrogen Atoms
The nitrogen atoms within the pyrimido[5,4-d]pyrimidine (B1612823) scaffold offer key sites for modification, influencing the molecule's solubility, steric profile, and hydrogen bonding capabilities. While specific examples detailing the functionalization of the N1 and N3 positions on the Pyrimido[5,4-d]pyrimidin-2(1H)-one core are not extensively detailed in the provided literature, general principles from related pyrimidine-fused systems can be inferred. For instance, in the synthesis of related tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, the nitrogen atoms at positions 1 and 3 are readily substituted using various alkylating reagents. This suggests that the N1 and N3 positions of the this compound core are also amenable to alkylation and arylation reactions, allowing for the introduction of a wide array of functional groups to fine-tune the molecule's properties.
Substitution Patterns on the Pyrimidopyrimidine Carbon Skeleton
The carbon skeleton of the pyrimido[5,4-d]pyrimidine core provides multiple positions for substitution, enabling the creation of a diverse library of derivatives. The 2-, 4-, 6-, and 8-positions are particularly targeted for modification.
A common strategy involves the displacement of halogen atoms with various nucleophiles. nih.gov For instance, pyrimido[5,4-d]pyrimidines substituted with chlorine atoms can react with alcohols, phenols, thiols, ammonia, and amines to introduce alkoxy, aryloxy, alkylthio, and amino groups, respectively. nih.gov This method is central to the synthesis of analogues of Dipyridamole, where piperidino groups at the 4- and 8-positions and diethanolamino groups at the 2- and 6-positions are replaced. nih.gov Research has shown that replacing the piperidino substituents with groups like 4'-methoxybenzylamino or piperonylamino, and the diethanolamino groups with other alkylamino or alkoxy functions, can significantly alter the compound's interactions. nih.gov
Another approach involves building the substituted ring system from appropriately functionalized precursors. For example, new pyrimido[5,4-d]pyrimidine derivatives have been synthesized by starting with 6-cyanopurine (B1214740) and subsequently introducing substituted aryl units. nih.gov This allows for the incorporation of moieties with desired electronic and steric properties, such as those bearing hydroxy and alkoxy substituents. nih.gov
The following table summarizes common substitutions on the pyrimido[5,4-d]pyrimidine carbon skeleton:
Annulation Strategies for Fused Polycyclic Pyrimidopyrimidine Systems
Annulation, the process of building a new ring onto a pre-existing one, is a powerful tool for creating complex polycyclic systems based on the pyrimido[5,4-d]pyrimidine core. These strategies lead to novel heterocyclic scaffolds with distinct three-dimensional shapes and properties.
One major approach involves the construction of an additional heterocyclic ring onto the pyrimidine (B1678525) moiety. For example, oxazolo[5,4-d]pyrimidines are synthesized by cyclizing an oxazole (B20620) ring onto a pyrimidine derivative. nih.govrsc.org This is often achieved by starting with a functionalized 5-amino-4-cyano-1,3-oxazole and building the pyrimidine ring in a subsequent step. nih.gov An alternative route involves the reaction of benzoyl bromide with silver cyanide to form an oxazine (B8389632) intermediate, which is then treated with sodium methoxide (B1231860) and acetic acid to yield a 2,5-diphenyl-oxazolo[5,4-d]pyrimidin-7-one. rsc.org
Similarly, thiazolo[5,4-d]pyrimidines can be synthesized, introducing a sulfur-containing five-membered ring fused to the pyrimidine core. nih.gov Another strategy leads to pyrimido[5,4-c]pyridazines , creating a fused six-membered pyridazine (B1198779) ring. A notable method for this transformation is a domino process involving an aza-Wittig reaction followed by heterocyclization. researchgate.netresearchgate.net This one-pot synthesis provides an efficient route to these complex fused systems. researchgate.netresearchgate.net
The synthesis of cyclohepta[b]pyrimido[5,4-d]pyrrole derivatives represents a more complex annulation. This is achieved through the reaction of 6-amino-1,3-dialkyluracils with tropones, involving an enamine-alkylation, condensation, and subsequent aromatization to form the fused seven-membered ring system. researchgate.net
These annulation strategies are summarized below:
Introduction of Heteroatoms and Heterocyclic Moieties onto the Pyrimidopyrimidine Scaffold
Beyond creating fused rings, derivatization of the pyrimido[5,4-d]pyrimidine core often involves the direct attachment of other heterocyclic rings or the introduction of heteroatoms through various linkers. These modifications can dramatically alter the molecule's biological and physicochemical properties.
The synthesis of oxazolo[5,4-d]pyrimidines not only represents an annulation strategy but also results in a system where an oxygen heteroatom is incorporated into the fused ring structure. nih.govrsc.orgtandfonline.com These systems are often constructed from functionalized oxazole precursors or by building the oxazole ring onto a pyrimidine core. nih.govnih.gov
Direct attachment of heterocyclic moieties is a common and versatile strategy. For instance, in the development of novel therapeutic agents, a pyridine (B92270) ring was selected as a heteroaromatic substituent on the pyrimido[5,4-d]pyrimidine nucleus. nih.gov This allows for the evaluation of steric and electronic effects compared to other substituents. nih.gov Furthermore, research into Dipyridamole analogues has involved the introduction of various heterocyclic groups, such as piperonylamino moieties, at the 4- and 8-positions. nih.gov
Linker chemistry is also employed to attach heterocyclic systems. A hydrazone unit has been used as a flexible linkage between the pyrimido[5,4-d]pyrimidine core and aryl subunits, enabling the synthesis of a wide range of derivatives through reaction with various aldehydes. nih.gov This approach allows for the systematic exploration of structure-activity relationships by varying the terminal aryl or heterocyclic group.
Reaction Mechanisms and Mechanistic Investigations in Pyrimido 5,4 D Pyrimidin 2 1h One Synthesis
Elucidation of Proposed Reaction Pathways (e.g., Michael Addition, Nucleophilic Attack, Cyclization, Isomerization, Aromatization)
The formation of pyrimido[5,4-d]pyrimidine (B1612823) derivatives often proceeds through multi-step sequences or one-pot multicomponent reactions where several mechanistic events occur in a cascade. The specific pathway is highly dependent on the starting materials and reaction conditions.
A common strategy involves building the second pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted pyrimidine. For instance, the synthesis of various tetrahydropyrimido[4,5-d]pyrimidines has been achieved through a Biginelli-type reaction, which involves an initial Knoevenagel condensation between an aldehyde and a barbituric or thiobarbituric acid to form a conjugate enone intermediate. rsc.org This is followed by a Michael addition of an aminopyrimidine. rsc.org The mechanism continues with an amine-imine rearrangement, a nucleophilic attack by the pyrimidine nitrogen onto the enone double bond, subsequent cyclization , and finally aromatization (or oxidation) to yield the final product. rsc.org
Another well-documented pathway begins with a 4-aminopyrimidine-5-carboxylate derivative. The construction of the second ring can be achieved by reaction with urea (B33335). The proposed mechanism involves an initial nucleophilic attack of an amino group from urea onto the carbonyl carbon of the ester group on the pyrimidine ring. semanticscholar.org This is followed by an intramolecular cyclocondensation, which involves the other amino group of the urea derivative attacking a ring carbonyl, leading to the fused pyrimido[5,4-d]pyrimidine system. semanticscholar.org
In some syntheses, a cascade of transformations including Michael reaction, cyclization, isomerization, and aromatization has been proposed. For example, a three-component reaction of 2-(ethoxymethylene)malononitrile, guanidines, and ketones can lead to dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov The sequence is initiated by the Michael addition of guanidine (B92328) to the ethoxymethylene derivative, followed by cyclization and isomerization to form a 4-aminopyrimidine-5-carbonitrile (B127032) intermediate, which then undergoes further reactions. rsc.orgnih.gov
The key steps involved in these pathways are summarized below:
| Reaction Step | Description | Relevant Syntheses |
| Michael Addition | Nucleophilic addition of a carbanion or heteroatom to an α,β-unsaturated carbonyl compound. Often used to link building blocks. rsc.orgnih.govntu.edu.sg | Synthesis of tetrahydropyrimido[4,5-d]pyrimidines from aryl aldehydes and barbituric acids. rsc.org |
| Nucleophilic Attack | An electron-rich species attacks an electron-deficient center. This is a fundamental step in ring formation. rsc.orgsemanticscholar.orgnih.gov | Attack of an amino group on a carbonyl ester to initiate cyclization. semanticscholar.org |
| Cyclization | The formation of a ring structure from one or more molecules. It can be intramolecular or intermolecular. rsc.orgnih.gov | Intramolecular condensation to form the second pyrimidine ring. semanticscholar.org |
| Isomerization | The process by which one molecule is transformed into another molecule which has the exact same atoms. rsc.orgnih.gov | Amine-imine rearrangement following a Michael addition. rsc.org |
| Aromatization | A reaction in which a non-aromatic or partially aromatic compound is converted into an aromatic one, often through oxidation or elimination. rsc.orgnih.gov | Final step in some syntheses to form the stable pyrimidopyrimidine ring system. rsc.org |
Detailed Studies of Intramolecular Cyclization Mechanisms
Intramolecular cyclization is the pivotal step in forming the bicyclic pyrimido[5,4-d]pyrimidine core. The nature of this step depends on the functional groups present on the pyrimidine precursor.
One of the most direct methods involves the cyclization of a 5-amino-4-substituted pyrimidine. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide (B127407) leads to a Schiff base intermediate. This intermediate then reacts with another mole of formamide at a higher temperature to give the cyclized product. rsc.org Similarly, reacting a 4-chloro-pyrimidine-5-carboxylate with an amine, followed by reduction and subsequent reaction with phosgene, can furnish a dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivative. semanticscholar.org The key step is the phosgene-mediated cyclization, forming the urea-like structure of the second ring. semanticscholar.org
In another approach, a 4-aminopyrimidine (B60600) can be acylated with a reagent that contains the remaining atoms needed for the second ring. For instance, the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate (B8618190) followed by another acylation and subsequent cyclization with hydrazine (B178648) hydrate (B1144303) affords a pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione. rsc.org The final ring closure is an intramolecular condensation driven by hydrazine. rsc.org
Palladium-catalyzed conditions have also been employed for the cyclization step. rsc.org A notable example of a metal-catalyzed intramolecular cyclization involves the reaction of 2-halopyridines with (Z)-3-amino-3-arylacrylate esters, catalyzed by CuI. nih.gov While this forms a related pyrido[1,2-a]pyrimidin-4-one, the mechanism provides insight into potential strategies. The process involves an initial Ullmann-type C-N coupling followed by an intramolecular amidation, where the amino group attacks the ester carbonyl to close the ring. nih.gov
The efficiency of intramolecular cyclization is often dependent on the presence of activating groups on the pyrimidine ring. Electron-donating substituents at the 2- and 4-positions activate the C5-position for electrophilic attack, facilitating cyclization with various reagents like α,β-unsaturated aldehydes or ketones. jocpr.com
Analysis of Rearrangement Reactions (e.g., Dimroth Rearrangement)
Rearrangement reactions can play a significant role in the synthesis of pyrimidine-fused heterocycles. The most relevant of these is the Dimroth rearrangement, an isomerization that involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This rearrangement is particularly common in nitrogen-rich heterocyclic systems like triazoles and pyrimidines. nih.govwikipedia.org
In the context of pyrimidine derivatives, the Dimroth rearrangement typically involves the ring opening of the pyrimidine, followed by rotation and re-closure to form a more thermodynamically stable isomer. nih.govwikipedia.org For certain 1-alkyl-2-iminopyrimidines, the mechanism is initiated by the addition of water, leading to a hemiaminal intermediate. wikipedia.org This intermediate undergoes ring opening to an aminoaldehyde, which then re-closes to the rearranged pyrimidine. wikipedia.org
While not always observed directly in the synthesis of the parent Pyrimido[5,4-d]pyrimidin-2(1H)-one, the Dimroth rearrangement is a known phenomenon in the synthesis of related condensed pyrimidines. For example, during the synthesis of rsc.orgnih.govwikipedia.orgtriazolo[1,5-c]pyrimidines, the initially formed rsc.orgnih.govwikipedia.orgtriazolo[4,3-c]pyrimidine isomer readily rearranges to the more stable [1,5-c] system. beilstein-journals.org The proposed mechanism involves protonation, ring opening to a diazo intermediate, tautomerization via a hydrogen shift, and subsequent ring closure. nih.govbeilstein-journals.org
| Rearrangement Details | Mechanistic Steps |
| Initiation | Protonation of a ring nitrogen atom or addition of a nucleophile (e.g., water). nih.govwikipedia.org |
| Ring Opening | Cleavage of a C-N bond to form a linear intermediate (e.g., aminoaldehyde or diazo species). wikipedia.orgbeilstein-journals.org |
| Rotation/Tautomerization | Rotation around a single bond and/or proton migration to reposition the atoms. wikipedia.orgbeilstein-journals.org |
| Ring Closure | Intramolecular nucleophilic attack to form the new, rearranged heterocyclic ring. wikipedia.orgbeilstein-journals.org |
| Final Product | Deprotonation or elimination to yield the thermodynamically more stable isomer. beilstein-journals.org |
The potential for such rearrangements necessitates careful characterization of the final products in pyrimidopyrimidine synthesis, as the isolated compound may be a rearranged isomer of the kinetically favored product. nih.govresearchgate.net
Identification and Role of Reaction Intermediates
The synthesis of complex heterocyclic systems like pyrimido[5,4-d]pyrimidines proceeds through a series of reactive intermediates. While often too transient to be isolated, their existence is inferred from mechanistic studies and sometimes through spectroscopic identification or trapping experiments.
In many synthetic routes, imine intermediates are crucial. For instance, the condensation of an aldehyde with an amine is a common first step. In one multistep synthesis of a dihydropyrimido[4,5-d]pyrimidin-2(1H)-one, an aldehyde intermediate was condensed with p-anisidine (B42471) to yield an imine, which was then reduced and cyclized. semanticscholar.org
Amide intermediates are also frequently formed en route to the final product. The reaction of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with phenyl isocyanate at elevated temperatures generates an amide intermediate, which then reacts further to yield the cyclized product. rsc.org
In syntheses involving aza-Wittig reactions, iminophosphoranes are key starting materials that react with electrophiles like isocyanates or acid chlorides. This reaction generates highly reactive intermediates such as guanidine-type intermediates or imidoyl chlorides , which then undergo intramolecular heterocyclization to form the fused ring system. researchgate.net
A summary of key intermediates and their roles is presented below.
| Intermediate | Role in Synthesis | Precursor(s) | Subsequent Reaction |
| Imine | Formed by condensation; acts as an electrophile for cyclization or is reduced. semanticscholar.org | Aldehyde + Amine | Reduction, Cyclization |
| Enamine | Formed from a pyrimidine amine and a β-dicarbonyl compound; poised for intramolecular cyclization. nih.gov | Amine + Diethyl 2-(ethoxymethylene)malonate | Intramolecular nucleophilic attack |
| Amide | Formed by acylation; the amide nitrogen or carbonyl can participate in ring closure. rsc.org | Amine + Acylating agent (e.g., isocyanate, acid chloride) | Intramolecular cyclization |
| Schiff Base | A specific type of imine formed from a primary amine and an aldehyde/ketone; facilitates cyclization. rsc.org | 4-Aminopyrimidine + Formamide | Reaction with another formamide molecule to cyclize |
| Imidoyl Chloride | A highly reactive species generated in an aza-Wittig type reaction; undergoes intramolecular attack. researchgate.net | Iminophosphorane + Acid chloride | Intramolecular cyclization |
| Conjugate Enone | Formed via Knoevenagel condensation; acts as a Michael acceptor. rsc.org | Aldehyde + Barbituric acid | Michael addition |
These intermediates are the linchpins of the synthetic strategies, directing the assembly of the complex bicyclic structure of this compound and its derivatives.
Spectroscopic and Analytical Characterization Methodologies for Pyrimido 5,4 D Pyrimidin 2 1h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Pyrimido[5,4-d]pyrimidin-2(1H)-one and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of pyrimido[5,4-d]pyrimidine (B1612823) derivatives typically reveals characteristic signals for the protons on the heterocyclic core. For instance, the protons at positions 2 and 5 of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold often appear as distinct singlets in the range of δ 9.0–9.5 ppm and 8.3–9.0 ppm, respectively. nih.gov In the case of this compound, the presence of an NH proton in the pyrimidinone ring gives rise to a broad, exchangeable signal. For example, in a related pyrimidine (B1678525) derivative, a broad exchangeable signal corresponding to NH protons was observed at δ 12.82 ppm. nih.gov The specific chemical shifts can be influenced by the solvent used and the presence of other substituents on the ring system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the pyrimidinone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For related pyrimido[4,5-d]pyrimidine derivatives, carbonyl carbon signals have been observed in the range of δ 153.04–153.34 ppm. atmiyauni.ac.in Other carbon atoms within the fused ring system will have characteristic chemical shifts that aid in the complete structural assignment. For instance, in a series of pyrimido[5,4-e] nih.govatmiyauni.ac.injocpr.comtriazine derivatives, carbon signals were observed at δ 160.4, 154.7, 150.8, 149.4, and 146.2 ppm. nih.gov
Below is an interactive table summarizing typical NMR data for related pyrimido[5,4-d]pyrimidine structures.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H | 12.82 | br s | NH | nih.gov |
| ¹H | 9.0-9.5 | s | H-2 (pyrimido[4,5-d]pyrimidine) | nih.gov |
| ¹H | 8.3-9.0 | s | H-5 (pyrimido[4,5-d]pyrimidine) | nih.gov |
| ¹³C | 153.04-153.34 | - | C=O | atmiyauni.ac.in |
| ¹³C | 160.4, 154.7, 150.8, 149.4, 146.2 | - | Aromatic/Heterocyclic Carbons | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is due to the carbonyl (C=O) stretching vibration of the pyrimidinone ring. This typically appears as a strong absorption in the region of 1650-1720 cm⁻¹. For example, in related pyrimido[4,5-d]pyrimidine derivatives, strong absorption bands for the carbonyl group were observed between 1502–1705 cm⁻¹. atmiyauni.ac.in Another important feature is the N-H stretching vibration of the lactam group, which is expected to appear as a broad band in the range of 3100-3300 cm⁻¹. In similar structures, N-H stretching bands have been identified at 3173 cm⁻¹ and in the range of 3271–3122 cm⁻¹. nih.govresearchgate.net The C=N stretching vibrations of the pyrimidine rings also give rise to characteristic bands, often observed around 1565 cm⁻¹. nih.gov
The following table presents typical IR absorption bands for functional groups found in pyrimido[5,4-d]pyrimidine structures.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H Stretch | 3100-3300 | Medium-Broad | nih.govresearchgate.net |
| C=O Stretch | 1650-1720 | Strong | atmiyauni.ac.innih.gov |
| C=N Stretch | ~1565 | Medium | nih.gov |
| C=C Stretch (aromatic) | 1400-1600 | Medium | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron impact mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and fragment ions are detected based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for pyrimidine derivatives is the retro-Diels-Alder reaction, which can lead to the loss of neutral molecules like isocyanic acid (HNCO) or cyanic acid (HOCN), resulting in fragment ions with a mass loss of 43 u. nih.gov The pyrimidine ring itself is relatively stable, and fragmentation often involves the loss of substituents or cleavage of fused rings. sapub.org For instance, in related pyrimido[5,4-e] nih.govatmiyauni.ac.injocpr.comtriazine derivatives, a molecular ion peak was observed at m/z 283, with major fragments at m/z 255, 254, and 105. nih.gov
An interactive table with hypothetical mass spectrometry data for this compound is provided below.
| m/z | Relative Intensity (%) | Possible Fragment |
| 162 | 100 | [M]⁺ |
| 119 | 60 | [M - HNCO]⁺ |
| 92 | 45 | Further fragmentation |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. For this compound (C₆H₄N₄O), elemental analysis would be performed to experimentally determine the percentage of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the theoretically calculated values to verify the empirical formula and purity of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete characterization of the molecule. For various synthesized pyrimidine derivatives, the found elemental analysis values were reported to be within ±0.4% of the calculated values. atmiyauni.ac.innih.gov
The theoretical elemental composition of this compound is presented in the table below.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 44.45 |
| Hydrogen (H) | 2.49 |
| Nitrogen (N) | 34.55 |
| Oxygen (O) | 9.87 |
Chromatographic Techniques for Purification and Purity Assessment (e.g., column chromatography, TLC)
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of the final product. A suitable solvent system (eluent) is chosen to achieve good separation of the desired compound from any starting materials, by-products, or impurities. The spots on the TLC plate can be visualized under UV light or by using a developing agent. jocpr.com
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. A stationary phase, such as silica (B1680970) gel, is packed into a column, and the crude product is loaded onto the top. The eluent is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure product. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) has been used as an eluent for the purification of related pyrimido[5,4-d]pyrimidine derivatives. jocpr.com In some cases, purification of related compounds required column chromatography due to difficulties in isolating the pure product through other means. rsc.org
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
| Thin-Layer Chromatography (TLC) | Silica Gel G | Ethyl Acetate/Hexane | Reaction monitoring, Purity assessment | jocpr.com |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Purification | jocpr.comrsc.org |
Theoretical and Computational Studies of Pyrimido 5,4 D Pyrimidin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrimido[5,4-d]pyrimidin-2(1H)-one and its derivatives. These computational methods provide insights into molecular geometries, electronic properties, and spectroscopic characteristics.
For instance, DFT calculations using the B3LYP functional with the 6-31+G(d,p) basis set have been employed to study the synthesis of pyrimido[5,4-d]pyrimidine-2,8-dione derivatives. researchgate.net These calculations helped to determine the dominant reaction pathway by evaluating the energy barriers of two alternative routes, ultimately confirming the formation of the six-membered pyrimidine (B1678525) ring as the major product. researchgate.net The use of computational model chemistry is crucial when experimental results are ambiguous or controversial. researchgate.net
In studies of related pyrimidine systems, DFT has been used to optimize molecular structures and calculate various parameters. rsc.org For example, the optimization of pyrimidohexahydroquinoline derivatives was performed using the B3LYP functional with the 3-21G basis set to achieve stable geometries. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding chemical reactivity, are also determined through these calculations. rsc.org
Furthermore, quantum chemical methods are used to calculate input data for other predictive models. The Hartree-Fock (H-F) and outer valence Green function (OVGF) methods have been used to obtain the electronic structure data needed for calculating electron-impact ionization cross-sections of pyrimidine and its halogenated derivatives. nih.gov
The correlation between theoretical and experimental data is a key aspect of these studies. For example, calculated 1H-NMR and 13C-NMR isotropic shift values, obtained using the GIAO method, are often compared with experimental spectra to validate the computational model. epstem.net A good correlation, as indicated by a high R² value, signifies the reliability of the calculated electronic and geometric parameters. epstem.net
Molecular Modeling and Docking Simulations for Interaction Analysis
Molecular modeling and docking simulations are powerful computational tools for analyzing the interactions between small molecules, like this compound derivatives, and their biological targets. These techniques are pivotal in drug design and discovery, providing insights into binding affinities and modes of action.
In the context of cancer research, molecular docking has been used to investigate the interaction of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives with the epidermal growth factor receptor (EGFR). nih.gov These simulations can predict how the compounds bind to the active site of the receptor, which is crucial for designing potent and selective inhibitors, especially against resistance mutations like T790M. nih.govnih.gov
Similarly, for pyrimido[1,2-b]pyridazin-2-one analogues, molecular docking studies have shown that these compounds can bind to the Akt protein, a key player in cancer cell survival pathways. nih.gov The calculated binding affinities and inhibition constants (Ki) from these simulations correlate with experimentally observed anticancer activity. nih.gov For instance, a compound with a high binding affinity in silico often demonstrates potent cytotoxic effects in vitro. nih.gov
The application of molecular docking extends to other therapeutic areas as well. For example, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been studied for their antimicrobial activity, with docking simulations revealing their binding modes with microbial targets. nih.gov These in silico studies, combined with ADME-Tox predictions, help in identifying candidates with promising pharmacokinetic and safety profiles. nih.gov
The process typically involves preparing the 3D structure of the target protein and the ligand (the this compound derivative), followed by running the docking simulation to predict the most stable binding conformation and the associated binding energy. The results are then visualized and analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Prediction of Physicochemical Properties (General Methodologies)
The prediction of physicochemical properties is a cornerstone of computational chemistry, essential for drug development and materials science. researchgate.net These properties, which include partition coefficient (logP), aqueous solubility, and pKa, are key determinants of a compound's behavior in biological systems. nih.gov
Quantitative Structure-Property Relationships (QSPRs) are a primary methodology used for these predictions. researchgate.netnih.gov QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models rely on molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecule.
Various computational software programs are available to calculate these properties. nih.gov For example, MolSoft software has been used to study the physicochemical characteristics of pyrimido[1,2-b]pyridazin-2-one analogues. nih.gov Properties like solubility and the polar surface area (PSA) are calculated to predict oral bioavailability. nih.gov A PSA value below 120 Ų is generally considered favorable for high bioavailability. nih.gov
The accuracy of these prediction methods is continually being improved. Methods for predicting logP can be based on experimental data, fragmental contributions, or whole-molecule descriptors. bohrium.com Similarly, aqueous solubility can be predicted using melting point, lipophilicity, and various 2D or 3D descriptors. bohrium.com While numerous models exist, their predictive performance can depend on the diversity and size of the training data sets used to develop them. researchgate.net
It is important to note that while in silico methods are rapid and cost-effective, they are often used in conjunction with experimental validation to ensure accuracy. researchgate.netbohrium.com
Interactive Data Table: Predicted Physicochemical Properties of a Pyrimido[1,2-b]pyridazin-2-one Derivative
| Property | Predicted Value | Significance |
| Solubility | High | Good for oral bioavailability |
| Polar Surface Area (PSA) | < 120 Ų | Indicates potential for high bioavailability nih.gov |
Conformational Analysis and Stereochemical Implications
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding the structure-activity relationships of flexible molecules like derivatives of this compound, as the biological activity often depends on a specific conformation.
Computational methods, such as DFT, are employed to determine the most stable conformations of a molecule. mdpi.com By optimizing the geometry of different possible conformers, their relative energies can be calculated, allowing for the identification of the lowest energy (most stable) structure. mdpi.com For example, a study on a pyrazolo[3,4-d]pyrimidine derivative identified two distinct conformational polymorphs (α and β) with the same crystal symmetry. mdpi.com Lattice energy calculations then suggested that the β-form was more stable. mdpi.com
The stereochemistry of a molecule, which refers to the 3D arrangement of its atoms, can have profound implications for its biological activity. In a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were found for potent and selective binding to the cholecystokinin-A (CCK-A) receptor. nih.gov Specifically, the L-tryptophan and the 4a,5-trans disposition of the bicyclic ring system were essential for high binding affinity and selectivity. nih.gov
The azide–tetrazole tautomerism observed in 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine is another example of conformational and structural diversity. rsc.org This compound exists as a C2-symmetric tetraazide dication in trifluoroacetic acid, but as a monotetrazole tautomer in the solid state, as revealed by single-crystal X-ray analysis. rsc.org Such tautomeric forms can exhibit different chemical and physical properties.
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound and its analogs. By modeling reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a deeper understanding of how these reactions proceed.
For instance, DFT calculations have been used to shed light on the synthesis of new pyrimido[5,4-d]pyrimidine-2,8-dione derivatives. researchgate.net The study explored two alternative pathways and, by evaluating the energy barriers, confirmed the formation of the six-membered pyrimidine ring as the major product. researchgate.net This type of computational investigation is particularly valuable when the reaction mechanism is a subject of debate. researchgate.net
In another example, the mechanism for the formation of 1,3,5-triazine (B166579) derivatives from the reaction of substituted indole-2-carbaldehydes with amidine hydrochlorides was investigated. researchgate.net A plausible mechanism was proposed where DMSO acts as an oxidant during the reaction. researchgate.net
Computational studies can also provide insights into the reaction mechanisms of related heterocyclic systems. For example, the synthesis of pyrimido[4,5-b]indoles has been achieved through a copper-catalyzed cascade reaction, and the mechanism of such complex transformations can be explored using computational methods. researchgate.net
Furthermore, computational chemistry can be used to study the energetics of different reaction mechanisms. In a study of pyridine (B92270) and pyrimidine quinone methide precursors, calculations were performed to determine the energetics of various reaction steps, including geometry optimizations, transition state searches, and intrinsic reaction coordinate calculations. osu.edu These calculations help to identify the most favorable reaction pathway.
Structure Activity Relationship Sar Studies for Pyrimidopyrimidine Scaffolds
Methodologies for Systematic Structural Modification and Design
The strategic structural modification of the pyrimido[5,4-d]pyrimidine (B1612823) scaffold is a cornerstone of drug discovery, enabling the development of derivatives with enhanced biological activity and selectivity. nih.gov A variety of synthetic methodologies are employed to systematically alter the core structure and its substituents.
One common approach involves the construction of the pyrimidine (B1678525) core from acyclic precursors. For instance, unsymmetrical pyrimidines can be synthesized through the cyclization of chalcones with guanidine (B92328) hydrochloride in the presence of a base. nih.gov This method allows for the introduction of diverse substituents at various positions of the pyrimidine ring.
Another key strategy is the modification of existing pyrimidopyrimidine cores. This can involve nucleophilic substitution reactions to introduce different functional groups at specific positions. For example, the reactivity of thione and amide groups attached to the pyrimidopyrimidine skeleton can be exploited to introduce a wide range of substituents. nih.gov Ring transformation reactions also offer a pathway to novel pyrimidopyrimidine analogues. nih.gov
Multicomponent reactions provide an efficient means to generate libraries of pyrimidopyrimidine derivatives. These reactions, which involve the combination of three or more starting materials in a single synthetic operation, allow for the rapid assembly of complex molecules from simple building blocks. nih.gov For example, amino-pyrimidines can react with aryl aldehydes and active methylene (B1212753) compounds like barbituric acid or thiobarbituric acid to form substituted pyrimido[1,2-a]pyrimidines. nih.gov
The design of novel pyrimido[5,4-d]pyrimidine derivatives often involves computational methods, such as molecular docking simulations. nih.gov These techniques help to predict how different structural modifications will affect the binding of the molecule to its biological target, guiding the synthetic efforts towards more potent and selective compounds.
Identification of Key Pharmacophoric Features within the Pyrimidopyrimidine Scaffold
The pyrimido[5,4-d]pyrimidine scaffold itself is a key pharmacophoric feature, serving as a rigid framework upon which various functional groups can be appended to interact with biological targets. The nitrogen atoms within the fused ring system are crucial, often acting as hydrogen bond acceptors, which is a common interaction in ligand-receptor binding. nih.gov
SAR studies have revealed that the nature and position of substituents on the pyrimido[5,4-d]pyrimidine core are critical for biological activity. For instance, in a series of pyrimido[5,4-d]pyrimidine derivatives evaluated for antitrypanosomal and antileishmanial activity, the substituents at the C4 and C8 positions were found to significantly influence their potency. nih.gov The presence of a pyridine (B92270) group at a specific position was identified as crucial for activity against L. infantum. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, highlights the importance of the core heterocycle in mimicking endogenous ligands. nih.gov This allows it to effectively compete for the ATP binding site in kinases, a common mechanism for anticancer agents. nih.gov
Exploration of Substituent Effects on Pyrimido[5,4-d]pyrimidin-2(1H)-one Derivatives
The exploration of substituent effects on this compound derivatives and related pyrimidopyrimidine scaffolds has been a focal point of medicinal chemistry research, leading to the discovery of compounds with a wide range of biological activities.
In the development of GPR119 agonists for the treatment of type 2 diabetes, a series of pyrimido[5,4-d]pyrimidine derivatives were synthesized and evaluated. nih.gov The optimization of substituents led to the identification of analogues with high potency, demonstrating the significant impact of these modifications on agonistic activity. nih.gov
A study on pyrimido[5,4-d]pyrimidine-based compounds as antitrypanosomal and antileishmanial agents revealed that the substituents at the C4 and C8 positions are critical for activity. nih.gov For activity against L. infantum, a smaller substituent at C4 and a less bulky group at C8 were found to be favorable. nih.gov In contrast, for activity against T. brucei, both bulky and small groups at the R² position (attached to C4) were tolerated, with a substituted benzylidene amino group showing good activity. nih.gov
The following table summarizes the substituent effects observed in a study of pyrimido[5,4-d]pyrimidine derivatives against T. brucei and L. infantum:
| Compound | R (at C8) | R¹ (at C4) | Activity against T. brucei (IC₅₀ µM) | Activity against L. infantum (% Inhibition at 10 µM) |
| 4a | 4-(HO(CH₂)₃O)C₆H₄ | H | - | 21% |
| 4c | NH₂ | H | 0.94 | >50% (IC₅₀ = 3.13 µM) |
| 5i | 4-(HO(CH₂)₃O)C₆H₄ | 4-Methylbenzylideneamino | 3.3 | 38% |
| 5j | 4-(HO(CH₂)₃O)C₆H₄ | 4-Methoxybenzylideneamino | 2.9 | 33% |
| 5n | 4-(HO(CH₂)₃O)C₆H₄ | 3,4-Dihydroxybenzylideneamino | 1.8 | 29% |
| 5u | NH₂ | 4-Hydroxy-3-methoxybenzylideneamino | 1.1 | 22% |
Data sourced from a 2022 study on pyrimido[5,4-d]pyrimidine derivatives. nih.gov
These findings underscore the principle that even subtle changes in substituent patterns can lead to significant differences in biological activity and target selectivity.
Ligand Design Principles Based on Pyrimidopyrimidine Analogues
The design of new ligands based on the pyrimido[5,4-d]pyrimidine scaffold is guided by several key principles derived from extensive SAR studies. A primary principle is the strategic functionalization of the core heterocycle to achieve specific interactions with the target protein. nih.gov
One important design strategy is to mimic the binding mode of known endogenous ligands or inhibitors. For example, the pyrazolo[3,4-d]pyrimidine scaffold is designed as an isostere of adenine to target the ATP binding site of kinases. nih.gov This bioisosteric replacement approach is a powerful tool in medicinal chemistry.
Another principle is the use of molecular hybridization, where pharmacophoric elements from different active molecules are combined into a single new molecule. For instance, combining the pyrimido[5,4-d]pyrimidine nucleus with aryl units bearing hydroxy and alkoxy substituents, and using a hydrazone linker, has been explored to generate new antitrypanosomal agents. nih.gov
Furthermore, ligand design often involves a cycle of computational modeling, chemical synthesis, and biological evaluation. nih.gov Molecular docking simulations can help to rationalize observed SAR and predict the binding of newly designed analogues, thereby guiding the synthetic efforts towards more promising compounds. nih.gov The goal is to optimize the ligand's fit within the target's binding site and enhance its desired biological effect.
Advanced Research and Future Directions in Pyrimido 5,4 D Pyrimidin 2 1h One Chemistry
Development of Next-Generation Sustainable Synthetic Methods
The chemical industry is increasingly shifting towards green and sustainable practices, and the synthesis of heterocyclic compounds is no exception. Traditional methods for constructing the pyrimido[5,4-d]pyrimidine (B1612823) skeleton often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents and solvents. rasayanjournal.co.in Consequently, a major focus of current research is the development of next-generation sustainable synthetic methods that are not only more environmentally friendly but also more efficient in terms of yield and atom economy.
Key green chemistry approaches being explored for the synthesis of pyrimidine (B1678525) derivatives, which can be extrapolated to pyrimido[5,4-d]pyrimidin-2(1H)-one, include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. research-nexus.netresearchgate.netrsc.orgbioorganica.org.ua This technique has been successfully applied to the one-pot synthesis of various pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.netbioorganica.org.ua For instance, a solvent-free procedure using a solid support like alumina (B75360) under microwave irradiation has been developed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, significantly shortening reaction times from minutes to seconds with improved yields. researchgate.net Another study demonstrated a green, time-efficient microwave-assisted method for synthesizing hexahydropyrimido[4,5-d]pyrimidine derivatives in water. atmiyauni.ac.in
Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product, incorporating most or all of the atoms of the reactants. scilit.com This approach is highly atom-economical and simplifies synthetic procedures by reducing the number of purification steps. The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. Research has shown the utility of MCRs for the synthesis of pyrimido[4,5-b]quinoline derivatives, highlighting their potential for creating complex heterocyclic systems in a single step. nih.gov The development of novel MCRs for the direct construction of the this compound core is a promising area for future research.
Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. rasayanjournal.co.in Research is ongoing to replace traditional acid and base catalysts with reusable solid acids, ionic liquids, and biocatalysts. oiccpress.com Water, being a non-toxic, non-flammable, and inexpensive solvent, is an attractive medium for organic reactions. researchgate.netresearchgate.net A one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been successfully achieved in water, demonstrating the feasibility of aqueous-phase synthesis for this class of compounds. researchgate.netresearchgate.net
The following table summarizes some of the sustainable synthetic methods being explored for pyrimidine and its fused derivatives:
| Sustainable Method | Key Features | Example Application | Reference(s) |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. | One-pot synthesis of pyrimido[1,2-a]pyrimidines and pyrimido[4,5-d]pyrimidines. | research-nexus.netresearchgate.netrsc.orgbioorganica.org.ua |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented synthesis. | Synthesis of pyrimido[4,5-b]quinoline derivatives. | scilit.comnih.gov |
| Green Solvents (e.g., Water) | Non-toxic, non-flammable, readily available. | One-pot synthesis of pyrimido[4,5-d]pyrimidines. | researchgate.netresearchgate.net |
| Ionic Liquids | Low vapor pressure, tunable properties, potential for recyclability. | Synthesis of pyrimidine and quinazoline (B50416) derivatives. | rasayanjournal.co.in |
Innovative Derivatization Strategies for Enhanced Structural Diversity
The biological activity of a scaffold is intricately linked to the nature and spatial arrangement of its substituents. Therefore, the development of innovative derivatization strategies to generate a wide array of structurally diverse this compound analogs is crucial for exploring its full potential in medicinal chemistry.
Current research focuses on several key strategies:
Site-Selective Functionalization: The this compound core possesses multiple reactive sites. Developing synthetic methods that allow for the selective functionalization of specific positions is a primary objective. This enables the systematic exploration of structure-activity relationships (SAR). For instance, facile methods for the construction of substituted pyrimido[4,5-d]pyrimidones have been developed by transforming enaminouracils, allowing for substitution at various positions. nih.gov
Late-Stage Functionalization: The ability to introduce functional groups in the later stages of a synthetic sequence is highly desirable as it allows for the rapid generation of a library of analogs from a common intermediate. Techniques such as C-H activation and cross-coupling reactions are being increasingly employed for the late-stage functionalization of heterocyclic scaffolds. bgu.ac.il
Scaffold Hopping and Ring System Modification: While maintaining the core pyrimido[5,4-d]pyrimidine structure, researchers are also exploring modifications to the ring system itself. This can involve the fusion of additional rings or the introduction of spirocyclic moieties to create novel three-dimensional structures. For example, the synthesis of spiro[indoline-3,4′-pyrimido[4,5-d]pyrimidine] derivatives has been reported. nih.gov
A recent study on pyrimido[5,4-d]pyrimidine-based compounds as potential antitrypanosomal and antileishmanial agents showcased the combination of the core scaffold with various aryl units and a hydrazone linker, demonstrating a strategy to generate new biologically active compounds. nih.gov The synthesis started from 6-cyanopurine (B1214740), which was then elaborated to introduce diverse substituents. nih.gov
The table below illustrates some of the derivatization strategies being applied to pyrimido[5,4-d]pyrimidine and related scaffolds:
| Derivatization Strategy | Description | Example | Reference(s) |
| Substitution at Multiple Positions | Introduction of various functional groups at different sites of the pyrimidine ring to modulate biological activity. | Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines with various substituents. | mdpi.com |
| Fusion of Additional Rings | Annulation of other heterocyclic or carbocyclic rings to the core scaffold to create more complex and rigid structures. | Synthesis of 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione analogues. | nih.gov |
| Introduction of Spirocycles | Creation of spirocyclic systems to introduce three-dimensionality and explore new chemical space. | Synthesis of spiro[indoline-3,4′-pyrimido[4,5-d]pyrimidine] derivatives. | nih.gov |
| Linker Modification | Varying the nature and length of linkers connecting the pyrimidopyrimidine core to other pharmacophoric groups. | Use of a hydrazone unit as a linkage in pyrimido[5,4-d]pyrimidine derivatives. | nih.gov |
Integration of High-Throughput Synthesis and Screening in Pyrimidopyrimidine Research
The discovery of novel drug candidates is a time-consuming and resource-intensive process. High-throughput synthesis (HTS) and high-throughput screening (HTS) have revolutionized this process by enabling the rapid synthesis and biological evaluation of large libraries of compounds. The integration of these technologies into pyrimidopyrimidine research is a key strategy for accelerating the identification of new lead compounds.
While specific examples of high-throughput synthesis focused solely on this compound are not extensively documented, the principles are widely applied to related heterocyclic scaffolds. The development of robust and versatile synthetic routes, such as the multicomponent reactions and microwave-assisted syntheses discussed earlier, is a prerequisite for the successful implementation of high-throughput synthesis. These methods are amenable to automation and parallel synthesis, allowing for the generation of large and diverse compound libraries.
For instance, a study on novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives utilized high-throughput in vitro screening against a panel of 60 human tumor cell lines to evaluate their anti-cancer activity. bioorganica.org.ua This approach allows for the rapid identification of promising compounds and the elucidation of initial structure-activity relationships from a large dataset.
The workflow for integrating high-throughput synthesis and screening in pyrimidopyrimidine research typically involves:
Library Design: Computational methods are often used to design a library of this compound derivatives with a wide range of physicochemical properties and structural diversity.
Automated Synthesis: The designed compounds are then synthesized in a parallel or automated fashion using optimized reaction conditions.
High-Throughput Screening: The synthesized library is screened against a panel of biological targets to identify "hits" with desired activity.
Hit-to-Lead Optimization: The most promising hits are then subjected to further medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties.
The integration of these high-throughput technologies will undoubtedly accelerate the discovery of new this compound-based therapeutics.
Exploration of Pyrimidopyrimidine Derivatives as Scaffolds for Novel Chemical Entities
The pyrimido[5,4-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility makes it an attractive starting point for the development of novel chemical entities for a wide range of therapeutic applications.
Researchers are actively exploring the potential of pyrimido[5,4-d]pyrimidine derivatives in various disease areas:
Anticancer Agents: The pyrimido[5,4-d]pyrimidine core is found in numerous compounds with potent anticancer activity. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. google.com For example, novel pyrimido[4,5-d]pyrimidin-2-one derivatives have been investigated as protein kinase inhibitors. google.com
Antiviral and Antimicrobial Agents: The structural similarity of the pyrimido[5,4-d]pyrimidine scaffold to purine (B94841) nucleosides makes it a promising framework for the development of antiviral and antimicrobial agents. nih.gov A recent study reported the synthesis of pyrimido[5,4-d]pyrimidine-based compounds with activity against Trypanosoma brucei and Leishmania infantum, the parasites responsible for sleeping sickness and leishmaniasis, respectively. nih.govnih.gov
Central Nervous System (CNS) Disorders: Derivatives of fused pyrimidines have shown potential in the treatment of CNS disorders. For example, novel pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their neuroprotective and antioxidant properties, which are relevant to diseases like Alzheimer's. mdpi.com
The following table highlights some of the therapeutic areas where pyrimido[5,4-d]pyrimidine derivatives are being investigated as novel chemical entities:
| Therapeutic Area | Biological Target/Mechanism | Example Compound/Study | Reference(s) |
| Oncology | Protein Kinase Inhibition | Novel pyrimido[4,5-d]pyrimidin-2-one derivatives as protein kinase inhibitors. | google.com |
| Infectious Diseases | Antitrypanosomal and Antileishmanial Activity | Pyrimido[5,4-d]pyrimidine-based compounds active against T. brucei and L. infantum. | nih.govnih.gov |
| Neurodegenerative Diseases | Neuroprotection, Antioxidant Activity | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines with neuroprotective properties. | mdpi.com |
The continued exploration of the this compound scaffold, coupled with advances in synthetic chemistry and drug discovery technologies, holds great promise for the development of the next generation of innovative medicines.
Q & A
Q. What are the established synthetic routes for Pyrimido[5,4-d]pyrimidin-2(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves one-pot multicomponent reactions or cyclization strategies. For example:
- One-pot synthesis : Reactions in acidic (e.g., concentrated HCl in DMF) or basic (cold NH₄OH) conditions can yield dihydropyrimidinone scaffolds, which serve as precursors for fused pyrimidine systems .
- Nucleoside incorporation : Pyrimido[5,4-d]pyrimidine cores are integrated into nucleosides via phosphorylation or substitution reactions, as seen in Scheme 56 of .
Key considerations : Solvent polarity, temperature, and catalyst selection critically affect regioselectivity and purity. For example, phosphoryl chloride in acetonitrile facilitates nucleophilic substitutions in pyrimidin-2(1H)-one derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- FTIR and NMR : Used to confirm functional groups (e.g., C=O at ~1653 cm⁻¹ in FTIR) and hydrogen bonding (e.g., NH₂ signals at ~7.26 ppm in ¹H NMR) .
- X-ray crystallography : Resolves non-planar conformations and intermolecular interactions (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks) .
Best practices : Combine elemental analysis with spectroscopic data to validate structural integrity and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antiparasitic activity?
Methodological Answer:
- Substituent effects : Introducing 4-amino or 6-substituted groups enhances activity against P. falciparum (IC₅₀: nanomolar range) and T. brucei, while bulky hydrophobic tails improve selectivity .
- Heteroatom substitution : Replacing oxygen with sulfur (e.g., pyrimidin-2(1H)-thione) reduces VEGFR-2 binding affinity compared to pyrimidin-2(1H)-one spacers .
Experimental design : Prioritize derivatives with submicromolar IC₅₀ against L. infantum and validate selectivity indexes in vitro .
Q. What computational strategies predict the biological activity and pharmacokinetic profiles of this compound derivatives?
Methodological Answer:
- Molecular docking : VEGFR-2 binding affinity correlates with anticancer activity (e.g., compound 4b’s pyrimidin-2(1H)-one spacer shows higher docking scores than pyrazoline analogs) .
- ADMET modeling : Evaluate logP, polar surface area, and cytochrome P450 interactions to predict bioavailability and toxicity. For example, methylthio or piperazinyl groups may improve blood-brain barrier penetration .
Validation : Cross-reference docking results with in vitro cytotoxicity assays (e.g., HepG2 and MCF-7 cell lines) to confirm computational predictions .
Q. How do synthetic challenges in functionalizing the pyrimido[5,4-d]pyrimidine core impact drug development?
Methodological Answer:
- Regioselectivity : Functionalization at the 4- or 8-position often requires protecting groups to avoid side reactions (e.g., benzoyl protection in nucleoside synthesis) .
- Stability : Derivatives with electron-withdrawing groups (e.g., chloro or fluoro) may exhibit hydrolytic instability, necessitating pH-controlled storage .
Mitigation strategies : Use mild nucleophiles (e.g., 1-methylimidazole) and low-temperature conditions to preserve reactive intermediates .
Q. What in vitro models are suitable for evaluating the dual antiparasitic and anticancer potential of these compounds?
Methodological Answer:
- Antiparasitic screens : Use P. falciparum 3D7 strain and T. brucei bloodstream forms for IC₅₀ determination via lactate dehydrogenase (LDH) assays .
- Anticancer assays : Test against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using MTT or ATP-based viability assays .
Data interpretation : Compare selectivity indexes (SI = IC₅₀ normal cells / IC₅₀ target cells) to prioritize candidates with SI >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
